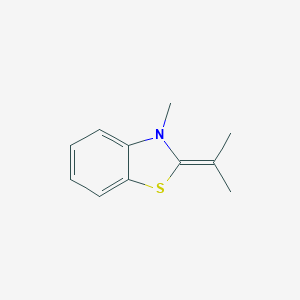
Benzothiazoline, 2-isopropylidene-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazoline, 2-isopropylidene-3-methyl- (BIT) is a synthetic compound that has gained significant attention in scientific research. BIT is a heterocyclic organic compound with a molecular formula of C11H13NS. It is a yellowish crystalline solid that is soluble in organic solvents.
Mechanism of Action
Benzothiazoline, 2-isopropylidene-3-methyl-'s mechanism of action is not well understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. It has also been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Benzothiazoline, 2-isopropylidene-3-methyl- has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. It has also been shown to enhance the immune system and reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Benzothiazoline, 2-isopropylidene-3-methyl- has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations limit its use in some experiments.
Future Directions
There are several future directions for Benzothiazoline, 2-isopropylidene-3-methyl- research, including exploring its potential as a drug candidate for various diseases, developing more efficient synthesis methods, and investigating its potential use in nanotechnology and materials science.
In conclusion, Benzothiazoline, 2-isopropylidene-3-methyl- (Benzothiazoline, 2-isopropylidene-3-methyl-) is a promising compound for scientific research, with potential applications in various fields. Its unique chemical structure and biological activity make it an exciting candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesis Methods
Benzothiazoline, 2-isopropylidene-3-methyl- is synthesized through a multi-step process, starting with the reaction of 2-mercaptobenzothiazole with acetone. The resulting product is then treated with acetic anhydride and sulfuric acid to yield Benzothiazoline, 2-isopropylidene-3-methyl-. This process is efficient and yields high purity Benzothiazoline, 2-isopropylidene-3-methyl-, making it suitable for various applications.
Scientific Research Applications
Benzothiazoline, 2-isopropylidene-3-methyl- has shown potential in various scientific research applications, including as an antioxidant, antimicrobial, and anticancer agent. Its unique chemical structure allows it to interact with various biological molecules, making it a promising candidate for drug development.
properties
CAS RN |
143268-64-8 |
|---|---|
Product Name |
Benzothiazoline, 2-isopropylidene-3-methyl- |
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylidene-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-8(2)11-12(3)9-6-4-5-7-10(9)13-11/h4-7H,1-3H3 |
InChI Key |
JWIINRRTBOURGR-UHFFFAOYSA-N |
SMILES |
CC(=C1N(C2=CC=CC=C2S1)C)C |
Canonical SMILES |
CC(=C1N(C2=CC=CC=C2S1)C)C |
Other CAS RN |
143268-64-8 |
synonyms |
Benzothiazoline, 2-isopropylidene-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




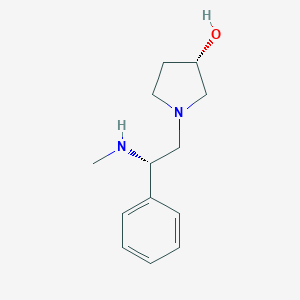


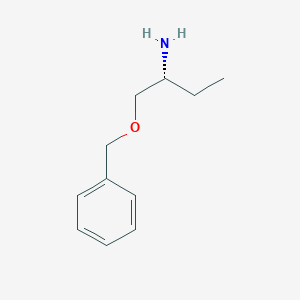


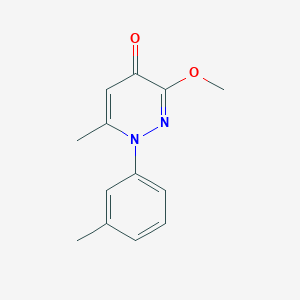
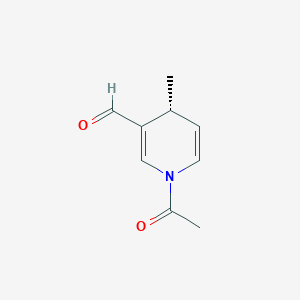

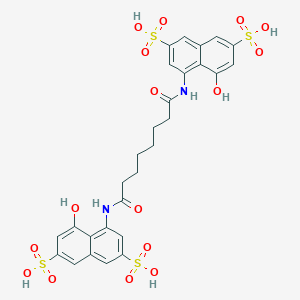

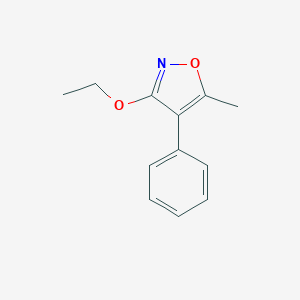
![N-(2,5-diamino-4-oxo-1H-pyrimidin-6-yl)-N-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]formamide](/img/structure/B115959.png)